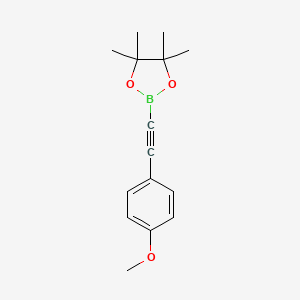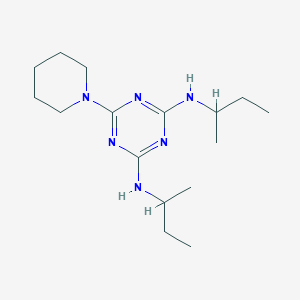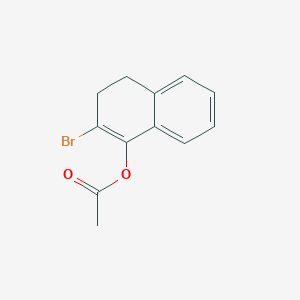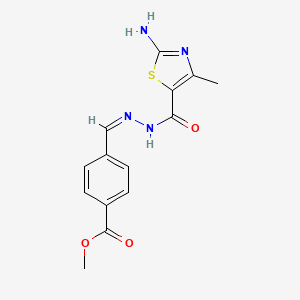![molecular formula C24H20ClN3O4S B14122912 N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14122912.png)
N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a sulfanylidene group, and various aromatic substituents
准备方法
The synthesis of N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced via thiolation reactions using reagents like thiourea or sulfur-containing compounds.
Substitution Reactions: The aromatic substituents, including the 4-chlorophenyl and 2,5-dimethoxyphenyl groups, can be introduced through nucleophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the substituted quinazoline with the carboxamide group under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Major products formed from these reactions depend on the specific reaction conditions and the target functional groups.
科学研究应用
N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can be compared with other similar compounds, such as:
Quinazoline Derivatives: Compounds with a quinazoline core, which may have different substituents and functional groups.
Sulfanylidene Compounds: Compounds containing a sulfanylidene group, which may have different core structures and substituents.
Carboxamide Derivatives: Compounds with a carboxamide group, which may have different aromatic or aliphatic substituents.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer unique chemical and biological properties.
属性
分子式 |
C24H20ClN3O4S |
|---|---|
分子量 |
482.0 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20ClN3O4S/c1-31-17-8-10-21(32-2)20(12-17)28-23(30)18-9-5-15(11-19(18)27-24(28)33)22(29)26-13-14-3-6-16(25)7-4-14/h3-12H,13H2,1-2H3,(H,26,29)(H,27,33) |
InChI 键 |
DRFHUAWXQHWKBD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122829.png)


![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14122843.png)
![12,16-Dimethyl-6-(methylamino)-15-[1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B14122863.png)



![N-(3,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122877.png)
![Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride](/img/structure/B14122882.png)
acetic acid](/img/structure/B14122894.png)



